molecular formula C13H14O4 B11805643 6-Butoxybenzofuran-2-carboxylic acid

6-Butoxybenzofuran-2-carboxylic acid

Cat. No.: B11805643
M. Wt: 234.25 g/mol
InChI Key: YVXJFJPPDDKZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 6-Butoxybenzofuran-2-carboxylicacid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butoxybenzene and furan derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the benzofuran ring.

    Cyclization: A key step in the synthesis is the cyclization reaction, where the benzene and furan rings are fused together.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 6-Butoxybenzofuran-2-carboxylicacid.

Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

6-Butoxybenzofuran-2-carboxylicacid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Butoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play roles in various biological processes . The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.

Comparison with Similar Compounds

6-Butoxybenzofuran-2-carboxylicacid can be compared with other similar compounds, such as:

    Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

    Angelicin: A benzofuran compound with applications in dermatology.

    Bergapten: Known for its use in phototherapy for skin disorders.

    Nodekenetin: An anti-inflammatory agent.

    Xanthotoxin: Used in the treatment of skin diseases.

    Usnic Acid: An antibiotic and antifungal agent.

The uniqueness of 6-Butoxybenzofuran-2-carboxylicacid lies in its specific substituents and the resulting biological activities, which differentiate it from other benzofuran derivatives.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

6-butoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H14O4/c1-2-3-6-16-10-5-4-9-7-12(13(14)15)17-11(9)8-10/h4-5,7-8H,2-3,6H2,1H3,(H,14,15)

InChI Key

YVXJFJPPDDKZOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.